ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other compounds, and stability are also analyzed.Scientific Research Applications
Applications in Heterocyclic Chemistry
- Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is involved in various complex chemical reactions leading to the synthesis of novel heterocyclic compounds. For example, Dmitriev et al. (2015) demonstrated its use in producing substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates through a three-component spiro heterocyclization process (Dmitriev, Silaichev, & Maslivets, 2015).
Involvement in Spiro Heterocyclization
- This compound is a key reactant in the synthesis of various spiro heterocyclic systems. Sal’nikova et al. (2019) reported its use in reactions with indan-1,3-dione and acyclic enamines to yield complex spiro[indeno[1,2-b]pyridine-4,3′-pyrrole] derivatives (Sal’nikova, Dmitriev, & Maslivets, 2019).
Synthesis of Pyrrole Derivatives
- Research by Dmitriev et al. (2011) highlighted the role of this compound in synthesizing ethyl 2-amino-7,7-dimethyl-2′,5-dioxo-5′-phenyl-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylates, providing insights into the versatile nature of this compound in organic synthesis (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).
Role in Multi-Component Reactions
- The compound is also significant in multi-component reactions as illustrated by Sabitov et al. (2020), who used it in three-component condensations to produce ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, a class of compounds important in medicinal chemistry (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).
Safety And Hazards
This involves studying the toxicity of the compound and its impact on human health and the environment. It includes understanding the compound’s handling precautions, disposal methods, and first-aid measures.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
properties
IUPAC Name |
ethyl 5-bromo-4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-3-27-22(26)20-19(18(13-24)21(23)25(20)2)16-9-11-17(12-10-16)28-14-15-7-5-4-6-8-15/h4-12H,3,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQVFJACIVUSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)Br)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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